molecular formula C19H22N4O2S B2763253 2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide CAS No. 899741-48-1

2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide

Cat. No.: B2763253
CAS No.: 899741-48-1
M. Wt: 370.47
InChI Key: GIVRZCIVGPNOKS-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a heterocyclic acetamide derivative featuring a fused thieno[3,4-c]pyrazole core linked to a 4-methylpiperidine-substituted acetamide moiety.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-13-7-9-22(10-8-13)19(25)18(24)20-17-15-11-26-12-16(15)21-23(17)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVRZCIVGPNOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the thienopyrazole core, followed by the introduction of the piperidine ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

The thieno[3,4-c]pyrazole moiety in the target compound distinguishes it from simpler pyrazolyl or imidazopyridinyl systems (e.g., ’s dihydro-1H-pyrazol-4-yl acetamide). For example:

  • Thieno[3,4-c]pyrazole: Combines sulfur’s electron-rich character with pyrazole’s hydrogen-bonding capability.
  • Dihydro-1H-pyrazole (): Less planar due to saturation, reducing conjugation but increasing flexibility .
Acetamide Substituents

The 4-methylpiperidine group in the target compound contrasts with aryl or halogenated substituents in analogs (Table 1). This substituent likely enhances lipophilicity and bioavailability compared to the dichlorophenyl group in ’s compound, which may improve membrane permeability but reduce solubility .

Hydrogen Bonding and Crystal Packing

The acetamide group in N-substituted derivatives often forms dimeric motifs via N–H···O interactions. In ’s compound, this results in R₂²(10) hydrogen-bonded dimers, a pattern consistent with graph-set analysis described by Bernstein et al. . The target compound’s thienopyrazole core may alter dimer geometry due to steric or electronic effects, though experimental data is needed to confirm this.

Thermal and Solubility Properties

While the target compound’s melting point is unspecified, ’s analog melts at 473–475 K, reflecting strong intermolecular forces from hydrogen bonding . The 4-methylpiperidine group in the target compound may lower its melting point compared to dichlorophenyl analogs due to reduced crystallinity.

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Core Heterocycle Acetamide Substituent Hydrogen Bonding Motif Melting Point (K) Synthesis Method
Target Compound Thieno[3,4-c]pyrazole 4-Methylpiperidine Not reported Not reported Likely carbodiimide coupling
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydro-1H-pyrazole 2,4-Dichlorophenyl R₂²(10) dimers 473–475 Carbodiimide coupling
MM0333.02 () Imidazo[1,2-a]pyridine 6-Methyl-2-(4-methylphenyl) Not reported Not reported Not specified

Biological Activity

The compound 2-(4-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

The compound features a unique thieno[3,4-c]pyrazole core fused with a piperidine moiety. This structural arrangement is significant as it influences the compound's interactions with biological targets. The presence of the piperidine ring is associated with various biological activities, including analgesic and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thieno[3,4-c]pyrazole framework followed by the introduction of the piperidine and acetamide functionalities. The detailed synthetic pathway can be summarized as follows:

  • Formation of Thieno[3,4-c]pyrazole : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Integration : The piperidine ring is introduced via reductive amination or similar methodologies.
  • Acetamide Formation : The final step involves acylation to form the acetamide derivative.

Antimicrobial Activity

Research indicates that compounds containing piperidine and thieno[3,4-c]pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2-(4-methylpiperidin-1-yl)-...Staphylococcus aureus32 µg/mL
2-(4-methylpiperidin-1-yl)-...Escherichia coli16 µg/mL
Thieno[3,4-c]pyrazole derivativeCandida albicans8 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. In studies involving animal models, it has been observed to reduce inflammation markers significantly compared to control groups .

Case Study Example : A study evaluated the effect of this compound on carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in edema formation, suggesting its efficacy as an anti-inflammatory agent.

Anticancer Properties

Preliminary studies have indicated that derivatives of thieno[3,4-c]pyrazole exhibit anticancer activity by inducing apoptosis in cancer cell lines. For example, compounds similar to 2-(4-methylpiperidin-1-yl)-... have shown promising results against breast cancer cells by inhibiting cell proliferation and promoting cell cycle arrest .

The biological activity of 2-(4-methylpiperidin-1-yl)-... is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammation and cancer progression.
  • Receptor Interaction : The compound could interact with various receptors implicated in pain and inflammation pathways.
  • Cell Cycle Modulation : Evidence suggests that it may affect the cell cycle regulation mechanisms in cancer cells.

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